molecular formula C15H16Se B14627193 Benzene, [(1-methyl-1-phenylethyl)seleno]- CAS No. 54765-10-5

Benzene, [(1-methyl-1-phenylethyl)seleno]-

Cat. No.: B14627193
CAS No.: 54765-10-5
M. Wt: 275.26 g/mol
InChI Key: FJJBHPLCZCIMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(1-methyl-1-phenylethyl)seleno]-: is an organic compound that features a benzene ring substituted with a seleno group attached to a 1-methyl-1-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-methyl-1-phenylethyl)seleno]- typically involves the introduction of a seleno group into a pre-formed benzene derivative. One common method is through electrophilic aromatic substitution, where a selenylating agent reacts with the benzene ring under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, [(1-methyl-1-phenylethyl)seleno]- undergoes various chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the seleno group back to its elemental form or other lower oxidation states.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the seleno group or other substituents on the benzene ring are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of benzene derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Benzene, [(1-methyl-1-phenylethyl)seleno]- is used as a precursor for synthesizing more complex organoselenium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Organoselenium compounds, including Benzene, [(1-methyl-1-phenylethyl)seleno]-, have shown potential in biological applications due to their antioxidant properties. They are studied for their ability to modulate biological pathways and protect cells from oxidative stress.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Organoselenium compounds have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. Benzene, [(1-methyl-1-phenylethyl)seleno]- may

Properties

CAS No.

54765-10-5

Molecular Formula

C15H16Se

Molecular Weight

275.26 g/mol

IUPAC Name

2-phenylpropan-2-ylselanylbenzene

InChI

InChI=1S/C15H16Se/c1-15(2,13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

FJJBHPLCZCIMEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.